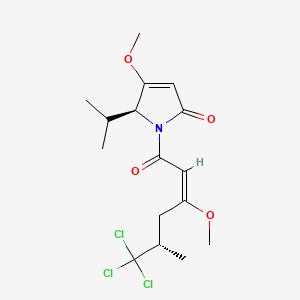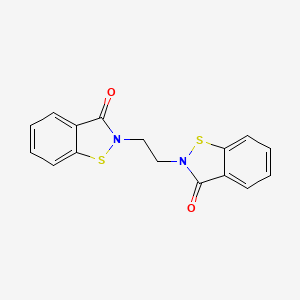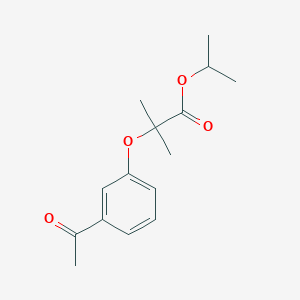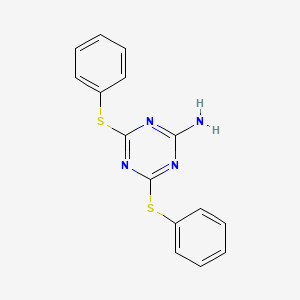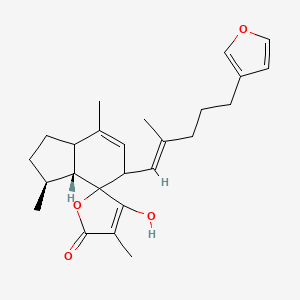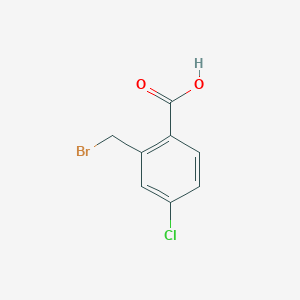
2-(Bromomethyl)-4-chlorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-4-chlorobenzoic acid is an organic compound with the molecular formula C8H6BrClO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromomethyl group at the second position and a chlorine atom at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-chlorobenzoic acid typically involves the bromination of 4-chlorotoluene followed by oxidation. One common method is to first brominate 4-chlorotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This reaction introduces the bromomethyl group at the benzylic position. The intermediate product, 2-(Bromomethyl)-4-chlorotoluene, is then oxidized to the corresponding carboxylic acid using an oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, greener solvents and catalysts may be employed to reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-4-chlorobenzoic acid undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify the existing ones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Oxidation: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are frequently used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are common reducing agents.
Coupling Reactions: Palladium catalysts and boronic acid derivatives are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 2-(Azidomethyl)-4-chlorobenzoic acid, while Suzuki-Miyaura coupling with phenylboronic acid produces 2-(Phenylmethyl)-4-chlorobenzoic acid .
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-4-chlorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment of the bromomethyl group.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-4-chlorobenzoic acid depends on the specific context in which it is used. In nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, attracting nucleophiles to form new bonds. In coupling reactions, the bromine atom is replaced by a new substituent through the action of a palladium catalyst . The molecular targets and pathways involved vary based on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Similar Compounds
2-(Bromomethyl)benzoic acid: Lacks the chlorine substituent, making it less reactive in certain contexts.
4-Chlorobenzoic acid: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.
2-(Chloromethyl)-4-chlorobenzoic acid: Similar structure but with a chloromethyl group instead of a bromomethyl group, affecting its reactivity and applications.
Uniqueness
2-(Bromomethyl)-4-chlorobenzoic acid is unique due to the presence of both bromomethyl and chlorine substituents, which confer distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
62758-49-0 |
|---|---|
Fórmula molecular |
C8H6BrClO2 |
Peso molecular |
249.49 g/mol |
Nombre IUPAC |
2-(bromomethyl)-4-chlorobenzoic acid |
InChI |
InChI=1S/C8H6BrClO2/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3H,4H2,(H,11,12) |
Clave InChI |
KZCHJLLUFSXPMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)CBr)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


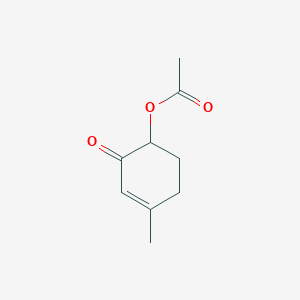
![1-[(4-Methylphenyl)methyl]-2,4,6-triphenylpyridin-1-ium iodide](/img/structure/B14507732.png)
![1-[(3-Aminopropyl)amino]heptadecan-2-OL](/img/structure/B14507740.png)
![1,1'-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene](/img/structure/B14507749.png)
![2-[1-(Methylamino)butylidene]-5-(propan-2-yl)cyclohexane-1,3-dione](/img/structure/B14507755.png)



